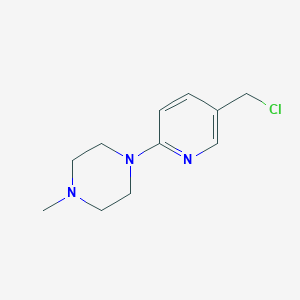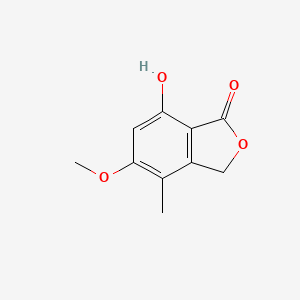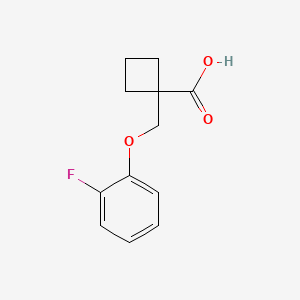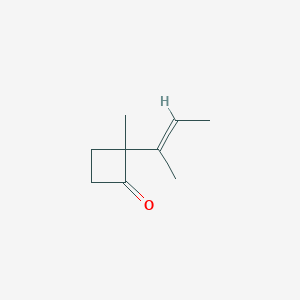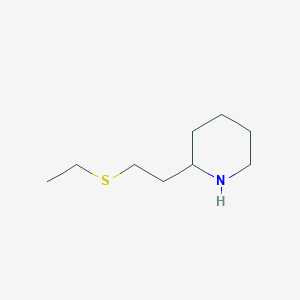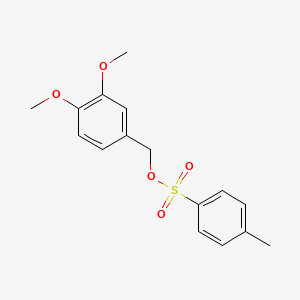
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H18O5S and a molecular weight of 322.4 g/mol . This compound is known for its unique chemical structure, which includes a 3,4-dimethoxybenzyl group and a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxybenzyl 4-methylbenzenesulfonate typically involves the reaction of 3,4-dimethoxybenzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include aldehydes, carboxylic acids, and quinones.
Reduction: Products include benzyl alcohols and other reduced forms.
Aplicaciones Científicas De Investigación
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate is used in various scientific research fields:
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxybenzyl 4-methylbenzenesulfonate involves its ability to act as a protecting group for thiol moieties, increasing the solubility and stability of precursors in chemical reactions . The compound is cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons (trifluoroacetic acid). This property is utilized in the formation of high-quality self-assembled monolayers.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybenzyl chloride: Similar in structure but lacks the sulfonate group.
4-Methylbenzenesulfonyl chloride: Contains the sulfonate group but lacks the 3,4-dimethoxybenzyl group.
3,4-Dimethoxybenzyl alcohol: Contains the 3,4-dimethoxybenzyl group but lacks the sulfonate group.
Uniqueness
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate is unique due to its combination of the 3,4-dimethoxybenzyl group and the 4-methylbenzenesulfonate group, which imparts specific chemical properties and reactivity. This combination makes it particularly useful in the formation of self-assembled monolayers and other specialized applications in chemistry and materials science.
Propiedades
Fórmula molecular |
C16H18O5S |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O5S/c1-12-4-7-14(8-5-12)22(17,18)21-11-13-6-9-15(19-2)16(10-13)20-3/h4-10H,11H2,1-3H3 |
Clave InChI |
AGMDNSSGIHDDSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


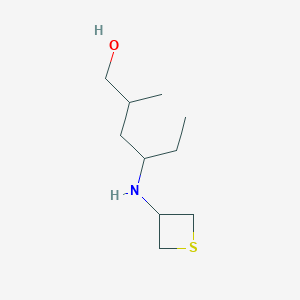
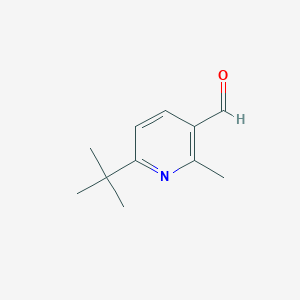
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
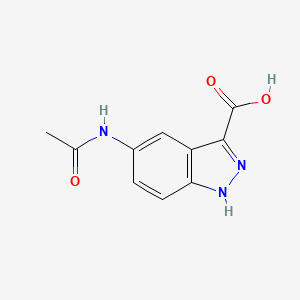
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)

![2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13016446.png)
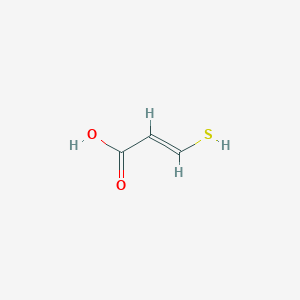
![(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
